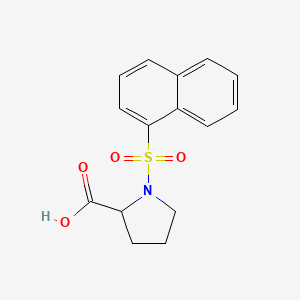![molecular formula C21H14N2O4 B6095826 6-(3-nitrobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B6095826.png)
6-(3-nitrobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-nitrobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a member of the dibenzazepine family of compounds and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects.
Mecanismo De Acción
The exact mechanism of action of 6-(3-nitrobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is not fully understood. However, it has been proposed that the compound may exert its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the proliferation of cancer cells by blocking the cell cycle.
Biochemical and Physiological Effects:
In addition to its potential therapeutic properties, this compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to modulate the activity of ion channels in the brain, which may contribute to its potential as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(3-nitrobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one in laboratory experiments is its potential as a therapeutic agent for a range of diseases. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for research purposes. However, its limited solubility in water and potential toxicity at high concentrations may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 6-(3-nitrobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate ion channel activity in the brain. Additionally, further studies on its antitumor and antimicrobial properties may lead to the development of new cancer treatments and antibiotics. Finally, research on the compound's potential toxicity and side effects may help to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 6-(3-nitrobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one involves the condensation of 3-nitrobenzoyl chloride with 6,7-dihydro-5H-dibenzo[c,e]azepin-5-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions.
Aplicaciones Científicas De Investigación
The potential therapeutic properties of 6-(3-nitrobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one have been studied extensively in the field of scientific research. It has been shown to exhibit antitumor effects against a range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to have antiviral activity against the herpes simplex virus and antimicrobial activity against a range of bacterial strains.
Propiedades
IUPAC Name |
6-(3-nitrobenzoyl)-7H-benzo[d][2]benzazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-20(14-7-5-8-16(12-14)23(26)27)22-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)21(22)25/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAZUNUVZWMVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3C(=O)N1C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methyl-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6095753.png)
methanol](/img/structure/B6095757.png)
![2-(2-{3-[3-(1H-imidazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6095763.png)
![6-(4-methyl-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6095769.png)
![(2E)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-propen-1-amine](/img/structure/B6095777.png)
![3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6095788.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-3-furancarboxamide](/img/structure/B6095789.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2-furanylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6095792.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-2-methylpropan-2-amine hydrochloride](/img/structure/B6095800.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6095807.png)
![4-{[4-(ethoxycarbonyl)-5-methyl-3-oxo-1,3-dihydro-2H-pyrrol-2-ylidene]methyl}benzoic acid](/img/structure/B6095809.png)
![2,6-di-tert-butyl-4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B6095819.png)

